molecular formula C9H14N2O2 B8285086 ethyl 4-ethyl-1-methyl-1H-pyrazole-3-carboxylate

ethyl 4-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B8285086
M. Wt: 182.22 g/mol
InChI Key: COBYHNWUYBDFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304557B2

Procedure details

In the same manner as in Reference Example 51 and using 1-ethoxybut-1-en (25.0 g, 250 mmol), pyridine (18.2 mL), trichloroacetyl chloride (25.3 mL, 226 mmol), diethyl ether (100 mL), 0.2N hydrochloric acid (200 mL), methylhydrazine (12.6 g, 273 mmol) and ethanol (220 mL) as starting materials, the title compound (470 mg, 1.1%) was obtained as a colorless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25.3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
methylhydrazine
Quantity
12.6 g
Type
reactant
Reaction Step Four
Quantity
220 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
18.2 mL
Type
solvent
Reaction Step Seven
Yield
1.1%

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[CH:5][CH2:6][CH3:7])C.Cl[C:9](Cl)(Cl)[C:10](Cl)=[O:11].Cl.[CH3:16][NH:17][NH2:18].[CH2:19]([OH:21])[CH3:20]>C(OCC)C.N1C=CC=CC=1>[CH2:6]([C:5]1[C:20]([C:19]([O:11][CH2:10][CH3:9])=[O:21])=[N:18][N:17]([CH3:16])[CH:4]=1)[CH3:7]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC=CCC
Step Two
Name
Quantity
25.3 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
methylhydrazine
Quantity
12.6 g
Type
reactant
Smiles
CNN
Step Five
Name
Quantity
220 mL
Type
reactant
Smiles
C(C)O
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
18.2 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(=NN(C1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 1.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.